molecular formula C19H21NO3 B5197280 N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B5197280
M. Wt: 311.4 g/mol
InChI Key: HJIGMSSUEOOHJG-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a benzodioxine-derived carboxamide characterized by a 2,3-dihydro-1,4-benzodioxine core linked to a 4-butylphenyl substituent via a carboxamide group. The 4-butylphenyl group confers lipophilicity, which may influence membrane permeability and metabolic stability compared to analogs with polar substituents .

Properties

IUPAC Name

N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-2-3-6-14-9-11-15(12-10-14)20-19(21)18-13-22-16-7-4-5-8-17(16)23-18/h4-5,7-12,18H,2-3,6,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIGMSSUEOOHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:

    Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzodioxine derivative with an amine, such as 4-butylaniline, in the presence of a coupling agent like carbodiimide.

    Final Product Formation: The final step involves purification and isolation of the desired product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the benzodioxine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or other reduced forms of the carboxamide group.

    Substitution: Substituted benzodioxine derivatives with various functional groups.

Scientific Research Applications

N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide with its analogs:

Compound Name (CAS/ID) Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight Key Features
Target Compound 4-butylphenyl C19H21NO3 (inferred) 311.38 (calc.) High lipophilicity; potential CNS penetration
N-[4-(aminosulfonyl)phenyl]-... (F0451-2187) 4-aminosulfonylphenyl C15H14N2O5S 334.35 Polar sulfonamide group; Zika MTase inhibitor
N-(2-methyl-4-nitrophenyl)-... (BG01405) 2-methyl-4-nitrophenyl C16H14N2O5 314.29 Electron-withdrawing nitro group; commercial availability
N-[2-chloro-5-(trifluoromethyl)phenyl]-... 2-chloro-5-(trifluoromethyl)phenyl C16H11ClF3NO3 381.71 Halogen/CF3 groups; enhanced metabolic stability
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-... Complex furan-tetrahydrothiophene C24H22ClNO6S 488.0 Bulky substituents; potential pharmacokinetic challenges

Key Observations :

  • Lipophilicity : The 4-butylphenyl group in the target compound likely enhances lipophilicity compared to polar analogs like F0451-2187 (sulfonamide) or BG01405 (nitro group). This may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Conformational Flexibility : Crystallographic studies of a related sulfonamide analog () reveal a 50.26° dihedral angle between aromatic rings and a flexible dihydrodioxin ring adopting half-chair conformations. This flexibility may be a shared feature influencing target interactions .

Biological Activity

N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a benzodioxine core with a butylphenyl substituent. Its molecular formula is C15H17NO3C_{15}H_{17}NO_3 and it has a molecular weight of approximately 273.30 g/mol. The compound's structure contributes to its solubility and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. It is hypothesized that the compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : Interaction with cellular receptors could lead to modulation of signaling pathways that regulate cellular functions.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties . In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example:

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)25Induction of apoptosis
HeLa (cervical cancer)30Cell cycle arrest
A549 (lung cancer)20Inhibition of cell growth

These results suggest that the compound may serve as a potential lead for the development of anticancer therapies.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Studies have shown moderate inhibition against various bacteria and fungi:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

These findings indicate potential applications in treating infections caused by resistant strains.

Study on Anticancer Effects

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on breast cancer cells. The researchers found that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. The study highlighted the potential for further development as a therapeutic agent against breast cancer .

Study on Antimicrobial Properties

Another research article focused on the antimicrobial properties of this compound against various pathogens. The results demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria .

Q & A

Basic: What are the key steps in synthesizing N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves:

Amide bond formation between 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid and 4-butylphenylamine using coupling agents like EDCI/HOBt under inert conditions (N₂ atmosphere) .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature (40–60°C for amidation), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) to maximize yield (reported 60–75% in analogs) .

Advanced: How can structural ambiguities in the compound be resolved using advanced spectroscopic and crystallographic methods?

Answer:

  • X-ray crystallography is definitive for resolving stereochemistry and bond angles. For analogs, data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXTL provides <0.01 Å positional uncertainty .
  • 2D NMR (HSQC, HMBC) clarifies coupling patterns and substituent positions. For example, the dihydrobenzodioxine moiety shows distinct ¹H NMR shifts at δ 4.2–4.5 ppm (methylene protons) and ¹³C signals at 65–70 ppm .
  • High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+H]+ calculated for C₁₉H₂₁NO₃: 312.1594) with <2 ppm error .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC₅₀ against targets like proteases or kinases. For benzodioxine analogs, IC₅₀ values range from 0.5–10 µM .
  • Cell viability assays : MTT or resazurin assays in cancer lines (e.g., HeLa, MCF-7) at 24–72 h exposure. EC₅₀ values <20 µM suggest therapeutic potential .
  • Antimicrobial screening : Broth microdilution (CLSI guidelines) for MIC determination against Gram-positive/negative strains .

Advanced: How can researchers address contradictions in biological activity data across studies?

Answer:

  • Dose-response validation : Replicate assays with strict controls (e.g., DMSO <0.1% v/v) to exclude solvent interference .
  • Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding (Kd <10 µM indicates relevance) .
  • Meta-analysis : Compare structural analogs (e.g., substituent effects on 4-butylphenyl vs. 4-fluorophenyl) to identify activity trends. For example, bulkier alkyl groups enhance membrane permeability but reduce solubility .

Basic: What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?

Answer:

  • Substituent variation : Replace the 4-butyl group with halides (F, Cl), methyl, or aryl groups via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, dioxane/water) .
  • Scaffold modification : Introduce heteroatoms into the benzodioxine ring (e.g., S for O) or expand the ring system (e.g., trioxane) to modulate electronic properties .
  • Bioisosteric replacement : Substitute the carboxamide with sulfonamide or urea groups to enhance metabolic stability .

Advanced: What methodologies are used to determine the compound’s physicochemical properties (e.g., logP, solubility) and their impact on bioavailability?

Answer:

  • logP measurement : Shake-flask method (octanol/water partitioning) or HPLC-derived logP (C18 column, isocratic acetonitrile/water) . Analogs with logP 2.5–3.5 show optimal blood-brain barrier penetration .
  • Solubility profiling : Equilibrium solubility in PBS (pH 7.4) at 25°C using nephelometry. Poor solubility (<50 µg/mL) necessitates formulation with cyclodextrins or lipid nanoparticles .
  • Permeability assays : Caco-2 cell monolayers assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .

Basic: How can researchers design experiments to study the compound’s metabolic stability?

Answer:

  • Microsomal incubation : Human liver microsomes (HLM) with NADPH, LC-MS/MS to quantify parent compound depletion (t₁/₂ <30 min suggests rapid metabolism) .
  • CYP inhibition screening : Fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to identify enzyme interactions .
  • Metabolite identification : High-resolution LC-QTOF-MS with fragmentation (MS/MS) to detect hydroxylation, demethylation, or glucuronidation .

Advanced: What computational approaches are used to predict binding modes and optimize potency?

Answer:

  • Molecular docking (AutoDock Vina) : Dock the compound into crystallographic protein structures (PDB IDs) to identify key interactions (e.g., hydrogen bonds with catalytic residues) .
  • QM/MM simulations : Hybrid quantum mechanics/molecular mechanics to model transition states in enzyme inhibition .
  • Free-energy perturbation (FEP) : Predict ΔΔG for substituent modifications, achieving <1 kcal/mol error in binding affinity .

Basic: What in vivo models are appropriate for preliminary toxicity assessment?

Answer:

  • Acute toxicity : OECD 423 guidelines in rodents (single dose, 14-day observation) to determine LD₅₀ .
  • Genotoxicity : Ames test (TA98/TA100 strains) to detect mutagenicity .
  • Zebrafish embryotoxicity : Evaluate developmental defects (e.g., pericardial edema) at 48–72 h post-fertilization .

Advanced: How can researchers address instability issues in aqueous formulations?

Answer:

  • Forced degradation studies : Expose to pH 1–13, UV light, or 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-PDA (e.g., hydrolysis of carboxamide to carboxylic acid) .
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose, mannitol) for long-term storage (−80°C) .
  • Nanoencapsulation : Use PLGA nanoparticles (200–300 nm, PDI <0.2) to enhance stability and control release .

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